Lipophilicity Differentiation: XLogP3 of the 1-Ethyl-3-Methyl Compound Versus the 1,5-Dimethyl Analog
The target compound exhibits an XLogP3 of 1.9 (PubChem computed), whereas the closest dimethyl analog, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride, has a reported logP of 1.5071 [1]. The ΔlogP of +0.39 indicates that the 1-ethyl-3-methyl pyrazole imparts measurably higher lipophilicity to the building block, which would translate into increased logD of any amide or ester derived from it. For medicinal chemistry programs aiming to optimize lipophilic ligand efficiency (LLE) or CNS penetration, this difference can be decisive in candidate selection.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride, logP = 1.5071 |
| Quantified Difference | ΔlogP = +0.39 (target more lipophilic) |
| Conditions | Computed by PubChem (XLogP3) and Molbase (logP); both are theoretical partition coefficients |
Why This Matters
A ΔlogP of 0.39 is sufficient to alter the ADME profile of a derived lead compound; procurement of the correct building block ensures the SAR is not confounded by unintended lipophilicity shifts.
- [1] PubChem Compound Summary for CID 7018353, (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-acryloyl chloride, XLogP3 = 1.9. View Source
